3-Methyl-isothiazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

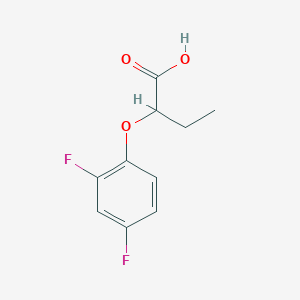

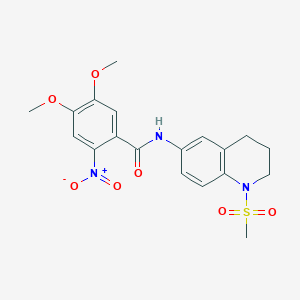

3-Methyl-isothiazole-4-carbaldehyde is a chemical compound with the molecular formula C5H5NOS. It is related to isothiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen . The product is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

Isothiazoles, the family of compounds to which this compound belongs, are produced by oxidation of enamine-thiones . Isothiazolones can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides .Molecular Structure Analysis

The molecular structure of this compound consists of an isothiazole ring with a methyl group attached to one carbon and a carbaldehyde group attached to another. The isothiazole ring is unsaturated and features an S-N bond .Chemical Reactions Analysis

Isothiazoles have been found to possess a peculiar reactivity, making them useful building blocks for synthetic compounds . They find application in the search for alternative synthetic strategies and the development of novel molecular structures .Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Methyl-isothiazole-4-carbaldehyde has been utilized in the synthesis of various heterocyclic compounds. A study demonstrated the synthesis of 1,6,6aλ4-triheterapentalenes from isothiazole-5-carbaldehyde, showcasing the chemical's versatility in forming complex heterocyclic structures (Briggs, Czyżewski, & Reid, 1979).

Electronic and Spectroscopic Analysis

Research on derivatives of this compound, such as 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, included comprehensive electronic, nonlinear optical properties, and spectroscopic analyses. This indicates the compound's potential in electronic and optical applications (Beytur & Avinca, 2021).

Formation and Isolation of Benzisothiazole Rings

The compound played a role in forming benzisothiazole rings, as observed in the reaction of oxime-thiophenolate ligands. This further illustrates its importance in the synthesis of complex organic structures (Fierro et al., 2006).

Synthesis of Triazole Derivatives

A study involving the synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives highlights the use of this compound in the preparation of triazole derivatives, which are significant in various chemical applications (Journet, Cai, Kowal, & Larsen, 2001).

Mechanism of Action

Safety and Hazards

Future Directions

Isoxazole, a compound structurally similar to isothiazole, has been found to have a wide spectrum of biological activities and therapeutic potential . This suggests that 3-Methyl-isothiazole-4-carbaldehyde and its derivatives could also have potential for future research and development in the field of medicinal chemistry .

Properties

IUPAC Name |

3-methyl-1,2-thiazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4-5(2-7)3-8-6-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOLGPQFVGOIHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Cyanophenyl)methoxy]benzoic acid](/img/structure/B2363838.png)

![N-cyclohexyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2363841.png)

![1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2363843.png)

![3-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2363846.png)

![4-cyclopropyl-3-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2363851.png)

![3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B2363852.png)

![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2363857.png)